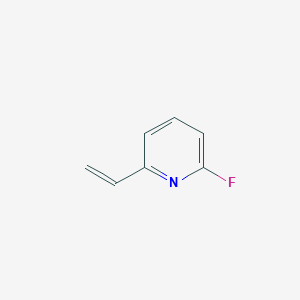

2-Fluoro-6-vinylpyridine

Overview

Description

2-Fluoro-6-vinylpyridine is a fluorinated pyridine derivative characterized by the presence of a fluorine atom at the 2-position and a vinyl group at the 6-position of the pyridine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the electron-withdrawing nature of the fluorine atom and the reactive vinyl group. These properties make it a valuable building block in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-vinylpyridine typically involves the fluorination of 6-vinylpyridine. One common method is the direct fluorination using a fluorinating agent such as Selectfluor. The reaction is usually carried out under mild conditions to prevent over-fluorination and to ensure high selectivity for the 2-position .

Another approach involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a suitable boronic acid derivative is coupled with 2-fluoropyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-vinylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Addition Reactions: The vinyl group can participate in addition reactions with electrophiles.

Polymerization: The vinyl group can undergo polymerization to form poly(vinylpyridine) derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.

Addition: Electrophiles like halogens or hydrogen halides can add to the vinyl group under mild conditions.

Polymerization: Radical initiators or Lewis acids can catalyze the polymerization of the vinyl group.

Major Products Formed

Substitution: Products include 2-substituted-6-vinylpyridines.

Addition: Products include 6-substituted-2-fluoropyridines.

Polymerization: Poly(vinylpyridine) derivatives with various functional groups.

Scientific Research Applications

2-Fluoro-6-vinylpyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-vinylpyridine is primarily influenced by the electron-withdrawing effect of the fluorine atom and the reactivity of the vinyl group. The fluorine atom reduces the electron density on the pyridine ring, making it less basic and more electrophilic. This enhances the compound’s ability to participate in electrophilic aromatic substitution reactions. The vinyl group, on the other hand, can undergo polymerization and addition reactions, contributing to the compound’s versatility in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

- 2-Fluoropyridine

- 6-Vinylpyridine

- 2-Fluoro-4-vinylpyridine

- 2-Methyl-6-vinylpyridine

Uniqueness

2-Fluoro-6-vinylpyridine is unique due to the combined presence of a fluorine atom and a vinyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to its analogs. The fluorine atom’s strong electron-withdrawing effect and the vinyl group’s reactivity provide a versatile platform for various synthetic applications .

Properties

IUPAC Name |

2-ethenyl-6-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN/c1-2-6-4-3-5-7(8)9-6/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQAAGCZIYTIPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90739514 | |

| Record name | 2-Ethenyl-6-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90739514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869108-67-8 | |

| Record name | 2-Ethenyl-6-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90739514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.